molecular formula C12H7BrClN5O2 B14974314 5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B14974314
M. Wt: 368.57 g/mol
InChI Key: HENMKFBGUGHBGR-UHFFFAOYSA-N
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Description

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group. The presence of bromine, chlorine, and tetrazole moieties in its structure makes it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactionsThe tetrazole ring is then introduced through cyclization reactions involving azide precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce various heterocyclic compounds .

Scientific Research Applications

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-2-chloro-1H-1,3-benzimidazole

Uniqueness

5-bromo-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H7BrClN5O2

Molecular Weight

368.57 g/mol

IUPAC Name

5-bromo-N-[2-chloro-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C12H7BrClN5O2/c13-11-4-3-10(21-11)12(20)16-9-5-7(1-2-8(9)14)19-6-15-17-18-19/h1-6H,(H,16,20)

InChI Key

HENMKFBGUGHBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=CC=C(O3)Br)Cl

Origin of Product

United States

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